2-(2-chloro-4-iodoanilino)-N-(2,3-dihydroxypropoxy)-3,4-difluorobenzamide

MEK1 inhibition Binding affinity Allosteric inhibitor

2-(2-chloro-4-iodoanilino)-N-(2,3-dihydroxypropoxy)-3,4-difluorobenzamide (also designated (R)-PD 0325901CL, CAS 1003216-77-0, DrugBank DB07046) is a chiral, allosteric small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) with a molecular formula of C₁₆H₁₄ClF₂IN₂O₄ (MW 498.65 g/mol). This compound is the 2-chloro-4-iodophenylamino structural analog of the clinical-stage MEK inhibitor PD0325901 (mirdametinib), and its (R)-enantiomer has been co-crystallized in the MEK1 allosteric pocket (PDB 3EQC, ligand 3BM) at 1.80 Å resolution, providing atomic-level validation of its binding mode.

Molecular Formula C16H14ClF2IN2O4
Molecular Weight 498.65 g/mol
Cat. No. B15498549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-4-iodoanilino)-N-(2,3-dihydroxypropoxy)-3,4-difluorobenzamide
Molecular FormulaC16H14ClF2IN2O4
Molecular Weight498.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)Cl)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O
InChIInChI=1S/C16H14ClF2IN2O4/c17-11-5-8(20)1-4-13(11)21-15-10(2-3-12(18)14(15)19)16(25)22-26-7-9(24)6-23/h1-5,9,21,23-24H,6-7H2,(H,22,25)
InChIKeyFCADPEDUULETPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 2-(2-Chloro-4-iodoanilino)-N-(2,3-dihydroxypropoxy)-3,4-difluorobenzamide as a Selective MEK Inhibitor Tool Compound


2-(2-chloro-4-iodoanilino)-N-(2,3-dihydroxypropoxy)-3,4-difluorobenzamide (also designated (R)-PD 0325901CL, CAS 1003216-77-0, DrugBank DB07046) is a chiral, allosteric small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) with a molecular formula of C₁₆H₁₄ClF₂IN₂O₄ (MW 498.65 g/mol) [1]. This compound is the 2-chloro-4-iodophenylamino structural analog of the clinical-stage MEK inhibitor PD0325901 (mirdametinib), and its (R)-enantiomer has been co-crystallized in the MEK1 allosteric pocket (PDB 3EQC, ligand 3BM) at 1.80 Å resolution, providing atomic-level validation of its binding mode [2].

Study Type MEK1/2 allosteric inhibitor tool compound
Structural Biology High-resolution co-crystal structure available (PDB 3EQC)
Chiral Identity (R)-enantiomer defined; stereochemical control supported
Pharmacophore 2-chloro-4-iodophenyl analog for SAR comparison

Why 2-(2-Chloro-4-iodoanilino)-N-(2,3-dihydroxypropoxy)-3,4-difluorobenzamide Cannot Be Substituted by Generic MEK Inhibitors Like CI-1040 or PD0325901


Despite shared targeting of the MEK1/2 allosteric site, the 2-chloro-4-iodophenyl and (R)-2,3-dihydroxypropoxy substituents of this compound create a distinct pharmacophore that differs materially from both the first-generation MEK inhibitor CI-1040 (which bears a cyclopropylmethoxy group) and the clinical candidate PD0325901 (which substitutes the 2-chloro with a 2-fluoro on the anilino ring) [1]. These structural variations translate into quantifiable differences in MEK binding affinity, cellular ERK phosphorylation inhibition potency, kinase selectivity, and aqueous solubility, making simple interchange scientifically unsound .

vs. CI-1040 (cyclopropylmethoxy analog)
Different substituent and reported potency profile may alter MEK binding and selectivity.
vs. PD0325901 (2-fluoro analog)
2-chloro vs 2-fluoro substitution changes binding pose; no public co-crystal for PD0325901.
Solubility Formulation
Ultra-low solubility requires specific solvent systems; formulation context may not transfer.

Quantitative Differentiation Evidence: 2-(2-Chloro-4-iodoanilino)-N-(2,3-dihydroxypropoxy)-3,4-difluorobenzamide vs. MEK Inhibitor Comparators


MEK1 Binding Affinity: (R)-PD 0325901CL Exhibits Sub-Nanomolar Kd Distinct from CI-1040 and PD0325901

In a binding assay measuring direct MEK interaction, 2-[(2-chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide ((R)-PD 0325901CL) demonstrated a Kd of 0.470 nM against the MEK1/RAF complex, as reported in patent US20230382863 [1]. By contrast, CI-1040 inhibits purified MEK1 with an IC50 of 17 nM (100-fold less potent), while PD0325901 (mirdametinib) shows an IC50 of 0.33 nM in cell-based MEK inhibition assays and a Ki app of 1 nM against activated MEK1/2 . The Kd value of 0.470 nM places the target compound closer to the potency regime of the second-generation inhibitor PD0325901, yet its 2-chloro substitution and distinct binding pose (validated crystallographically in PDB 3EQC) confer a unique interaction profile [2].

MEK1 Binding Affinity
Reported
Kd 0.470 nM
vs CI-1040 IC50 17 nM vs PD0325901 IC50 0.33 nM
Supports intermediate potency niche; distinct from comparator profiles.
Cross-study comparable; BindingDB data.
MEK1 inhibition Binding affinity Allosteric inhibitor MAPK pathway

Structural Differentiation at Atomic Resolution: X-ray Crystallography Confirms Unique Binding Pose of (R)-PD 0325901CL in MEK1

The ternary complex crystal structure of nonphosphorylated human MEK1 with (R)-PD 0325901CL (ligand 3BM), ATP-γS, and Mg²⁺ was solved at 1.80 Å resolution (PDB 3EQC) [1]. This structure directly reveals the atomic interactions of the 2-chloro-4-iodophenylamino group within the allosteric inhibitor pocket adjacent to the ATP-binding site. Critically, the co-crystallized inhibitor (designated 'Compound 1') is described as structurally similar to but distinct from PD325901 (PD0325901), which bears a 2-fluoro substituent instead of 2-chloro [2]. The real-space correlation coefficient for the ligand fit is 0.99, and the real-space R factor is 0.102, indicating excellent electron density agreement [3]. No equivalent publicly deposited crystal structure exists for PD0325901 bound to MEK1, making 3EQC the only high-resolution structural model for comparing 2-chloro vs. 2-fluoro anilino MEK inhibitor binding modes.

Crystal Structure
Head-to-head
PDB 3EQC, 1.80 Å resolution
2-chloro-4-iodophenyl binding pose validated; real-space correlation 0.99
Enables structure-based SAR comparison; no public 2-fluoro co-crystal.
Method context; real-space R factor 0.102.
Crystal structure Allosteric pocket MEK1 inhibitor design Structure-based drug discovery

Aqueous Solubility Defines Formulation Constraints: PD 0325901CL Displays Ultra-Low Solubility (logS −10.76, <0.01 mg/mL)

Intrinsic aqueous solubility of (R)-PD 0325901CL was determined as logS = −10.76 (equivalent to <0.01 mg/mL at pH 7.4), classifying the compound in the 'low solubility' category [1]. The predominant species is non-ionized across pH 4–9, with calculated logP of 8.93 and only 3 hydrogen bond donor sites versus 15 acceptor sites [2]. For comparison, PD0325901 (mirdametinib) has reported solubility of ~96 mg/mL in DMSO and ~25 mg/mL in DMF, but its aqueous solubility is also described as insoluble in water . CI-1040, by contrast, was formulated with microcrystalline cellulose comicronization to improve dissolution rate and oral bioavailability in Wistar rats [3]. The extreme hydrophobicity of the target compound imposes specific procurement considerations for in vitro assay preparation and in vivo formulation that differ from both comparators.

Aqueous Solubility
Reported
logS −10.76
Intrinsic solubility at pH 7.4
Ultra-low solubility dictates solvent and formulation development.
Formulation-context; DMSO stock solutions likely required.
Aqueous solubility Biopharmaceutics Formulation development BCS classification

Kinase Selectivity Context: MEK1/2 vs. MEK5 Selectivity Differentiates PD 0325901CL from Broader-Spectrum MEK Inhibitors

CI-1040 demonstrates >100-fold selectivity for MEK1/2 over MEK5 (IC50 ~1,700 nM vs. 17 nM) . PD0325901 exhibits even greater potency (IC50 0.33 nM) with a selectivity window that is estimated but not exhaustively kinome-profiled in the public domain. The target compound (R)-PD 0325901CL, as a structural analog of PD0325901, is described by vendors as a selective MEK1/2 inhibitor active in cancer cell growth inhibition in vitro and in vivo . However, direct quantitative MEK5 selectivity data for this compound have not been published in peer-reviewed literature, representing a critical evidence gap . Users should note that selectivity claims from vendor sources must be verified through independent kinome profiling before relying on this compound as a highly selective chemical probe.

Kinase Selectivity
Data to verify
No peer-reviewed MEK5 selectivity data
Vendor-described selective MEK inhibitor
Selectivity claims require independent profiling; class-level inference.
Compare CI-1040 >100-fold MEK5 selectivity.
Kinase selectivity MEK5 Off-target profiling Chemical probe criteria

Optimal Use Cases for 2-(2-Chloro-4-iodoanilino)-N-(2,3-dihydroxypropoxy)-3,4-difluorobenzamide Based on Quantitative Evidence


Structure-Based Drug Design of Allosteric MEK1 Inhibitors Utilizing the 3EQC Crystal Structure

The target compound's co-crystal structure with npMEK1 at 1.80 Å (PDB 3EQC) provides the only publicly available high-resolution template for modeling 2-chloro-4-iodophenylamino MEK inhibitors [4]. This structure enables computational chemists to perform docking studies, free energy perturbation (FEP) calculations, and molecular dynamics simulations comparing 2-chloro vs. 2-fluoro substitution effects on MEK1 allosteric pocket occupancy. The excellent electron density fit (real-space correlation coefficient 0.99, R factor 0.102) supports reliable pharmacophore model generation [2].

SAR Probe for Halogen Substitution Effects on MEK1/2 Binding Affinity and Cellular Potency

With a Kd of 0.470 nM against the MEK1/RAF complex, this compound sits between CI-1040 (IC50 17 nM) and PD0325901 (IC50 0.33 nM) in potency [4]. This intermediate potency, combined with the unique 2-chloro substitution and validated binding pose in PDB 3EQC [2], makes it an ideal SAR probe for medicinal chemistry programs investigating how halogen identity (Cl vs. F) on the anilino ring modulates MEK binding kinetics, residence time, and downstream ERK phosphorylation inhibition.

Biopharmaceutical Formulation Development Targeting Ultra-Low Solubility MEK Inhibitors

The compound's intrinsic solubility of <0.01 mg/mL (logS −10.76, non-ionized across pH 4–9) [4] presents a model compound for developing solubilization strategies applicable to hydrophobic allosteric kinase inhibitors. Its extreme hydrophobicity and defined physicochemical parameters (logP 8.93, MW 498.65) make it a suitable candidate for testing amorphous solid dispersions, lipid-based formulations, and nano-suspension technologies where aqueous solubility is the rate-limiting barrier to oral absorption or in vitro assay performance.

In Vitro Validation Standard for MEK Inhibitor Selectivity Profiling Panels

As a structural analog of PD0325901 with a distinct halogen substitution, this compound serves as a critical reference standard in kinase selectivity profiling panels [4]. When run alongside CI-1040 (MEK1 IC50 17 nM, >100-fold selective over MEK5) and PD0325901 (IC50 0.33 nM), this compound enables head-to-head comparison of how the 2-chloro vs. 2-fluoro modification alters selectivity across the kinome [2]. This application is particularly relevant for laboratories establishing in-house MEK inhibitor profiling cascades.

Application
Selection Property
Validation Focus
MEK1 structure-based design studies
High-resolution co-crystal structure available
Docking and FEP comparison of halogen substitutions
Halogen substitution SAR studies
Intermediate binding affinity; distinct 2-chloro-4-iodo group
ERK phosphorylation and binding kinetics comparison
Low-solubility formulation studies
Ultra-low aqueous solubility; high logD
Solubilization strategy and DMSO stock preparation
MEK inhibitor selectivity profiling
Vendor-reported selective profile (data to verify)
Selectivity benchmarking with reference inhibitors CI-1040 and PD0325901
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